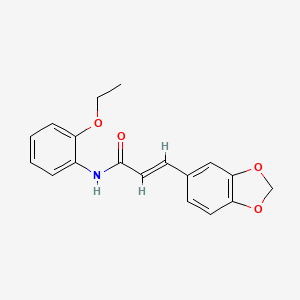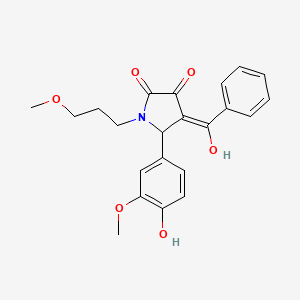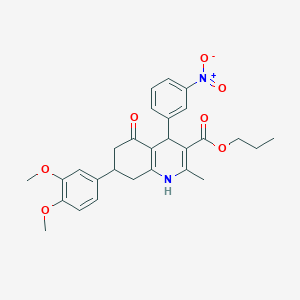![molecular formula C27H25ClN2O6S B11636031 ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636031.png)
ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-[2-(4-clorofenil)-3-(4-etoxi-2-metilbenzoil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-il]-4-metil-1,3-tiazol-5-carboxilato de etilo es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales. Este compuesto es de interés en varios campos de la investigación científica debido a sus potenciales actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-[2-(4-clorofenil)-3-(4-etoxi-2-metilbenzoil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-il]-4-metil-1,3-tiazol-5-carboxilato de etilo típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común puede incluir:
Formación del anillo de pirrol: Este paso involucra la condensación de una dicetona adecuada con una amina para formar el anillo de pirrol.
Introducción del anillo de tiazol: El anillo de tiazol puede introducirse a través de una reacción de ciclización que involucra una tioamida y una halocetona.
Modificaciones de grupos funcionales:
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde para garantizar una producción sostenible.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-[2-(4-clorofenil)-3-(4-etoxi-2-metilbenzoil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-il]-4-metil-1,3-tiazol-5-carboxilato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse a una cetona o un ácido carboxílico.
Reducción: Los grupos carbonilo pueden reducirse a alcoholes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica o nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃) pueden utilizarse en condiciones ácidas o básicas.
Reducción: El borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) son agentes reductores comunes.
Sustitución: Agentes halogenantes como el bromo (Br₂) o agentes clorantes como el cloruro de tionilo (SOCl₂) pueden utilizarse para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la reducción de los grupos carbonilo puede producir alcoholes.
Aplicaciones en investigación científica
El 2-[2-(4-clorofenil)-3-(4-etoxi-2-metilbenzoil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-il]-4-metil-1,3-tiazol-5-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Se investiga por su potencial como agente farmacéutico debido a su estructura única y sus grupos funcionales.
Aplicaciones Científicas De Investigación
Ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos depende de su interacción con objetivos moleculares específicos. Por ejemplo, si tiene propiedades antimicrobianas, puede inhibir el crecimiento de bacterias al interferir con la síntesis de la pared celular o la función de las proteínas. Las vías exactas involucradas requerirían estudios bioquímicos detallados para dilucidarlas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-[2-(4-clorofenil)-3-(4-metoxibenzoil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-il]-4-metil-1,3-tiazol-5-carboxilato de etilo
- 2-[2-(4-bromofenil)-3-(4-etoxi-2-metilbenzoil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-il]-4-metil-1,3-tiazol-5-carboxilato de etilo
Unicidad
La unicidad del 2-[2-(4-clorofenil)-3-(4-etoxi-2-metilbenzoil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-il]-4-metil-1,3-tiazol-5-carboxilato de etilo radica en su combinación específica de grupos funcionales y las actividades biológicas resultantes. En comparación con compuestos similares, puede exhibir diferentes propiedades farmacocinéticas, potencia o selectividad para ciertos objetivos moleculares.
Esta descripción general detallada proporciona una comprensión integral del 2-[2-(4-clorofenil)-3-(4-etoxi-2-metilbenzoil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-il]-4-metil-1,3-tiazol-5-carboxilato de etilo, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C27H25ClN2O6S |
|---|---|
Peso molecular |
541.0 g/mol |
Nombre IUPAC |
ethyl 2-[(3E)-2-(4-chlorophenyl)-3-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H25ClN2O6S/c1-5-35-18-11-12-19(14(3)13-18)22(31)20-21(16-7-9-17(28)10-8-16)30(25(33)23(20)32)27-29-15(4)24(37-27)26(34)36-6-2/h7-13,21,31H,5-6H2,1-4H3/b22-20+ |
Clave InChI |
GYEPLYIQQYSLFJ-LSDHQDQOSA-N |
SMILES isomérico |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Cl)/O)C |
SMILES canónico |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Cl)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-triethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11635954.png)
![(2E)-2-[(2E)-(1H-indol-3-ylmethylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11635955.png)

![4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenylphthalazin-1-amine](/img/structure/B11635965.png)
![methyl (4Z)-4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11635984.png)
![2-chloro-5-(5-{(E)-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}furan-2-yl)benzoic acid](/img/structure/B11635985.png)

![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636000.png)
![4-({4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11636004.png)

![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)

![3-(2-{(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B11636028.png)
![Ethyl 4-{[4-(benzyloxy)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636033.png)
